4,5-Dibromo-N-methoxy-N-methylfuran-2-carboxamide
Overview
Description
4,5-Dibromo-N-methoxy-N-methylfuran-2-carboxamide (DMMF) is a synthetic organic compound belonging to the class of furan carboxamides. It is a colorless solid that is soluble in polar organic solvents. DMMF has been studied extensively in recent years due to its potential applications in scientific research. In
Scientific Research Applications
Organic Synthesis and Intermediate Applications
One relevant area of research involves the synthesis of Weinreb amides, where "4,5-Dibromo-N-methoxy-N-methylfuran-2-carboxamide" could potentially serve as a precursor or intermediate due to its functional groups. Weinreb amides are valuable intermediates in organic synthesis, enabling the direct transformation of carboxylic acids, acid chlorides, and esters to aldehydes or ketones with high yields. This process is facilitated by the unique reactivity of Weinreb amides towards organometallic reagents, leading to stable ketones as the initial adduct, preventing over-addition and enabling significant transformations in synthetic pathways (Khalid, Mohammed, & Amin Kalo, 2020).
Biomass Conversion and Polymer Synthesis
Another application lies in the conversion of plant biomass to furan derivatives, which are crucial for the development of new generations of polymers, functional materials, and fuels. Compounds similar to "4,5-Dibromo-N-methoxy-N-methylfuran-2-carboxamide" may play roles in these processes due to their structural similarity to furan derivatives. Furan derivatives, such as 5-Hydroxymethylfurfural (HMF) and its derivatives, are considered alternative feedstocks for the chemical industry, potentially replacing non-renewable hydrocarbon sources. This encompasses a wide range of applications, from monomers and polymers to solvents and pharmaceuticals, highlighting the importance of furan-based compounds in sustainable chemical practices (Chernyshev, Kravchenko, & Ananikov, 2017).
Potential Pharmacological Applications
While the direct pharmacological applications of "4,5-Dibromo-N-methoxy-N-methylfuran-2-carboxamide" were not identified in the reviewed literature, the study of related compounds provides a foundation for hypothesizing potential uses. For example, various imidazole derivatives have been investigated for their antitumor activity, suggesting that compounds with similar functional groups or structural features could also have pharmacological relevance. The research into imidazole derivatives, including their synthesis and bioactivity, underscores the potential of structurally similar compounds in drug development and therapeutic applications (Iradyan, Iradyan, Arsenyan, & Stepanyan, 2009).
Future Directions
For more detailed information, you can refer to the PubChem entry . Additionally, you can explore its availability for purchase from Smolecule . Keep in mind that this analysis is based on existing knowledge, and ongoing research may reveal additional insights.
: PubChem: 4,5-Dibromo-N-methoxy-N-methylfuran-2-carboxamide : Smolecule: 4,5-Dibromo-N-methoxy-N-methylfuran-2-carboxamide
properties
IUPAC Name |
4,5-dibromo-N-methoxy-N-methylfuran-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Br2NO3/c1-10(12-2)7(11)5-3-4(8)6(9)13-5/h3H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHVQYVKJJONFAB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=CC(=C(O1)Br)Br)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Br2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40659738 | |
Record name | 4,5-Dibromo-N-methoxy-N-methylfuran-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40659738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Dibromo-N-methoxy-N-methylfuran-2-carboxamide | |
CAS RN |
502639-02-3 | |
Record name | 4,5-Dibromo-N-methoxy-N-methylfuran-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40659738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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